Cas no 2877634-55-2 (2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine)

2-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine is a fluorinated pyrazine derivative with a piperidinylmethyl ether scaffold, demonstrating potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the 2-fluorobenzyl substitution and methylpyrazine moiety, suggest utility in modulating biological activity, particularly in CNS-targeting compounds. The compound's lipophilic nature, conferred by the aromatic and heterocyclic components, may enhance membrane permeability, while the piperidine core offers conformational flexibility for receptor interactions. Its synthetic versatility allows for further functionalization, making it a valuable building block in medicinal chemistry research. The presence of the fluorine atom may influence metabolic stability and binding affinity in lead optimization studies.
2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine structure
2877634-55-2 structure
Product Name:2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine
CAS No:2877634-55-2
MF:C18H22FN3O
MW:315.385187625885
CID:5330299
PubChem ID:165435346
Update Time:2025-05-21

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine
    • 2877634-55-2
    • F6702-2757
    • AKOS040859789
    • 2-[[1-[(2-Fluorophenyl)methyl]-4-piperidinyl]methoxy]-3-methylpyrazine
    • Inchi: 1S/C18H22FN3O/c1-14-18(21-9-8-20-14)23-13-15-6-10-22(11-7-15)12-16-4-2-3-5-17(16)19/h2-5,8-9,15H,6-7,10-13H2,1H3
    • InChI Key: GAKHORNMKKTPPH-UHFFFAOYSA-N
    • SMILES: C1(OCC2CCN(CC3=CC=CC=C3F)CC2)=NC=CN=C1C

Computed Properties

  • Exact Mass: 315.17469050g/mol
  • Monoisotopic Mass: 315.17469050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • Density: 1.158±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 405.5±40.0 °C(Predicted)
  • pka: 7.66±0.10(Predicted)

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine Pricemore >>

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Additional information on 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine

Comprehensive Overview of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine (CAS No. 2877634-55-2)

In the rapidly evolving field of medicinal chemistry and drug discovery, 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine (CAS No. 2877634-55-2) has emerged as a compound of significant interest. This molecule, characterized by its unique piperidine and pyrazine core structures, is being extensively studied for its potential applications in targeting central nervous system (CNS) disorders and G-protein-coupled receptors (GPCRs). Researchers are particularly intrigued by its fluorophenyl moiety, which enhances its binding affinity and metabolic stability, making it a promising candidate for further development.

The structural complexity of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine underscores its versatility in pharmacological research. The incorporation of a methylpyrazine group not only improves its solubility but also contributes to its interaction with biological targets. Recent studies have highlighted its potential in addressing neurodegenerative diseases, a topic of immense relevance given the global rise in conditions like Alzheimer's and Parkinson's. This aligns with the growing demand for novel small-molecule therapeutics that can cross the blood-brain barrier (BBB) effectively.

From a synthetic chemistry perspective, the CAS No. 2877634-55-2 compound exemplifies advancements in heterocyclic chemistry. Its synthesis involves multi-step reactions, including N-alkylation and etherification, which are critical for achieving high purity and yield. The 2-fluorophenyl substituent, in particular, has been a focal point for optimizing structure-activity relationships (SAR), as it influences both the compound's potency and selectivity. These attributes are frequently searched by chemists and researchers looking for GPCR modulators or CNS-active agents.

The therapeutic potential of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine extends beyond CNS disorders. Preliminary data suggest its applicability in inflammatory pathways and immune modulation, areas garnering attention due to the increasing prevalence of autoimmune diseases. Its methoxy linker also offers a strategic handle for further derivatization, enabling the exploration of prodrug strategies or targeted drug delivery systems. Such features are often queried in AI-driven drug design platforms, reflecting the compound's relevance in modern computational chemistry workflows.

In the context of drug metabolism and pharmacokinetics (DMPK), CAS No. 2877634-55-2 exhibits favorable properties, including moderate lipophilicity and plasma stability. These characteristics are crucial for achieving optimal bioavailability, a key consideration in preclinical development. Additionally, its fluorine atom contributes to improved metabolic resistance, reducing the likelihood of rapid clearance—a common challenge in lead optimization phases. These aspects resonate with queries related to ADME profiling and pharmacokinetic modeling in search engines.

The growing interest in 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine is also evident in patent literature and academic publications. Its inclusion in high-throughput screening (HTS) libraries underscores its potential as a scaffold for drug discovery. Moreover, its piperidin-4-yl segment aligns with trends in fragment-based drug design (FBDD), a hot topic among researchers seeking to accelerate hit-to-lead transitions. This compound's adaptability to structure-based drug design (SBDD) tools further enhances its appeal in the competitive landscape of pharmaceutical innovation.

In conclusion, 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyrazine (CAS No. 2877634-55-2) represents a compelling case study in modern drug discovery. Its multifaceted applications—from CNS therapeutics to immune modulation—coupled with its synthetic tractability, position it as a valuable asset for researchers. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in biomedical research and personalized medicine.

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